molecular formula C10H9NO3 B1598747 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 63586-82-3

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B1598747
CAS No.: 63586-82-3
M. Wt: 191.18 g/mol
InChI Key: YXSGIZSINDRUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (referred to as M1 in some studies) is a bicyclic alkaloid featuring a fused isoquinoline scaffold with a ketone group at the 1-position and a carboxylic acid substituent at the 3-position. This compound has been isolated from natural sources, such as the seeds of Mucuna pruriens (MP), and synthesized for pharmacological investigations . Structurally, it shares homology with tyrosine-derived alkaloids, enabling interactions with biological targets like opioid receptors and cancer signaling pathways .

Key biological activities include:

  • Anticancer effects: M1 suppresses hepatocellular carcinoma (HCC) by restoring metabolic perturbations (e.g., normalizing lactate, acetate, and glucose levels) in diethylnitrosamine-induced rat models . It also inhibits colon carcinogenesis via IL-6/STAT3 signaling blockade .
  • Enantioselective catalysis: Its coordination compounds with Co³⁺ and Fe³⁺ catalyze asymmetric Henry reactions, albeit with moderate enantiomeric excess (up to 61.7%) .

Preparation Methods

Synthesis via Reaction of Homophthalic Anhydride and Imines

A widely accepted and efficient synthetic route to 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves the cyclization reaction between homophthalic anhydride and imines. This method allows the formation of the tetrahydroisoquinoline (THIQ) ring system in a single step while introducing the carboxylic acid functional group at the 3-position of the isoquinoline core.

  • Reaction Conditions: The reaction is typically carried out in boiling toluene or 1,2-dichloroethane (DCE) for 45 minutes to several hours.
  • Stereochemistry: The reaction is stereoselective, favoring the formation of the trans isomer of the acid under reflux conditions, whereas room temperature reactions yield mixtures of cis and trans isomers with rapid epimerization favoring the trans form.
  • Workup: The crude acid product is often dissolved in 10% sodium hydroxide solution to facilitate epimerization to the thermodynamically more stable trans isomer and is then used directly for further transformations without additional purification.

This approach is supported by detailed mechanistic and stereochemical studies, including theoretical calculations confirming the stability of the trans isomer over the cis isomer by approximately 4.1 kcal/mol, and the epimerization process involving proton transfer mediated by the nitrogen atom of the heterocycle.

Functional Group Transformations of the Acid

The carboxylic acid group at the 3-position of the tetrahydroisoquinoline core can be transformed into various derivatives such as esters and amides, which are important for further biological activity studies.

  • Amide Formation: Attempts to convert the acid into amides using thionyl chloride (SOCl2) in chloroform followed by amine addition often result in darkened mixtures and low yields. More reliable methods use coupling agents such as N,N-diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
    • The use of DIC can lead to byproducts due to O to N acyl migration, especially with nucleophilic amines like thiomorpholine or pyrrolidine.
    • TBTU-mediated coupling at low temperatures (0 °C) improves yields and purity of the desired amides.
  • Esterification: The trans acid can be converted into methyl esters using standard esterification procedures, such as treatment with methanol and acid catalysts, facilitating selective reductions or further modifications.

Preparation via Acylation of the Acid

An alternative preparation involves acylation of the this compound to obtain substituted derivatives.

  • Example: Triethylamine is added to a suspension of the acid in acetonitrile, followed by the dropwise addition of an acyl chloride derivative (e.g., 3-acetylthiopropionyl chloride) prepared by reacting 3-acetylthiopropionic acid with thionyl chloride in benzene.
  • Procedure: The mixture is stirred under ice-cooling, then at room temperature for several hours. After solvent removal, extraction with ethyl acetate and water, drying over anhydrous salts, and recrystallization from benzene yields the acylated product as a microcrystalline solid.
  • Yield: This method has been reported to yield approximately 90% of the acylated tetrahydroisoquinoline carboxylic acid derivative.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Products Notes
Cyclization of Homophthalic Anhydride and Imines Homophthalic anhydride, imines Boiling toluene or DCE, 45 min to reflux This compound (trans and cis isomers) Stereoselective; trans isomer favored; epimerization occurs
Amide Formation via Coupling Agents Acid from above DIC or TBTU, amines, low temperature (0 °C) Amide derivatives of acid TBTU preferred for better yields and purity
Esterification Acid from above Methanol, acid catalyst Methyl ester derivatives Enables further selective reductions
Acylation with Acyl Chlorides Acid, acyl chloride (e.g., 3-acetylthiopropionyl chloride) Triethylamine, acetonitrile, ice-cooling, room temperature Acylated tetrahydroisoquinoline derivatives High yield (~90%); requires careful workup and recrystallization

Research Findings and Notes

  • The reaction between homophthalic anhydride and imines is a cornerstone in the synthesis of tetrahydroisoquinoline derivatives, providing a versatile platform for structural diversity and biological activity exploration.
  • The stereochemical outcome and epimerization behavior are critical considerations for the preparation and subsequent biological evaluation of these compounds.
  • The use of coupling agents like TBTU over traditional methods (SOCl2) enhances the efficiency and selectivity of amide bond formation.
  • Acylation reactions expand the chemical space of derivatives accessible from the parent acid, enabling further pharmacological investigations.
  • Theoretical studies using density functional theory (DFT) support experimental observations on isomer stability and epimerization mechanisms, providing a deeper understanding of the compound’s chemistry.

This comprehensive overview of preparation methods for this compound highlights the synthetic versatility and challenges associated with this compound, backed by detailed experimental and theoretical research findings from multiple reliable sources.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

OTICA possesses the molecular formula C10H9NO3C_{10}H_{9}NO_{3} and features a tetrahydroisoquinoline core with a carboxylic acid functional group at the 3-position and a keto group at the 1-position. This unique structure contributes to its chemical reactivity and biological activity, making it a valuable scaffold for the development of derivatives with enhanced pharmacological properties.

Medicinal Chemistry

  • Pharmacological Potential : OTICA has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors. For instance, derivatives of OTICA have shown promise as enzyme inhibitors, potentially influencing pathways related to hypertension treatment by inhibiting angiotensin-converting enzyme (ACE) .
  • Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of diverse bioactive molecules. It can be modified to produce derivatives that exhibit specific therapeutic effects, such as anti-inflammatory or analgesic activities.

Biochemistry

  • Proteomics Research : Although limited studies exist directly referencing OTICA in proteomics, its classification as a biochemical compound indicates potential applications in studying protein interactions within cells. This could aid in understanding disease mechanisms at the molecular level.
  • Mechanistic Studies : OTICA's ability to bind with various biological targets makes it suitable for mechanistic studies aimed at elucidating biochemical pathways and interactions that are crucial for drug development.

Synthetic Organic Chemistry

  • Building Block for Synthesis : The compound acts as a versatile building block in synthetic organic chemistry. Its unique structure allows chemists to explore various synthetic routes to develop new compounds with desired properties.
  • Chemical Modifications : The presence of functional groups in OTICA facilitates multiple types of chemical reactions including oxidation, reduction, and substitution. These reactions can yield a wide range of derivatives tailored for specific applications in research and industry.

Case Study 1: ACE Inhibition

Research has demonstrated that derivatives of OTICA can inhibit ACE effectively, which is crucial for managing hypertension. One derivative exhibited an IC50 value of 5.1×108M5.1\times 10^{-8}M, indicating significant potency against this target .

Case Study 2: Synthesis of Derivatives

A study highlighted the synthesis of various derivatives from OTICA through controlled reactions involving homophthalic anhydride and imines. This method allowed for the introduction of functional groups that enhance biological activity while maintaining structural integrity.

Mechanism of Action

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is structurally similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). it has unique conformational features and pharmacological properties that distinguish it from other compounds in this class. The compound's constrained analog of phenylalanine makes it particularly useful in peptide-based drugs and biologically active compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents/Modifications Biological Activity Source
M1 (1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid) - 6,7-Dimethoxy groups (in synthetic derivatives) Antiproliferative in HCC and colon cancer MP seeds
4-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Hydroxyl at C4, ketone at C2 Anti-osteoporosis, phytoestrogenic activity Rubus chingii
Cis-2-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Benzo-dioxolyl and methoxyphenyl groups Synthetic intermediate for polycyclic systems (e.g., indolo[3,2-c]isoquinoline) Castagnoli–Cushman reaction
6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid Hydroxyl at C6 Mimics tyrosine conformation in opioid peptides Synthetic
(S)-2-Benzyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid Benzyl group at C2 Chiral building block for coordination chemistry Synthetic

Key Observations:

  • Substituent Impact : Methoxy groups (e.g., in M1 derivatives) enhance metabolic stability and bioavailability, critical for anticancer efficacy . Hydroxyl groups (e.g., 6-hydroxy analogue) enable conformational mimicry of tyrosine in receptor binding .
  • Stereochemical Complexity : (S)-enantiomers exhibit higher biological relevance, as seen in M1’s enantioselective coordination compounds .

Table 2: Anticancer Activity of Selected Isoquinoline Derivatives

Compound Model System Mechanism Efficacy Reference
M1 Diethylnitrosamine-induced HCC (rats) Restores NMR-based metabolic profiles (lactate, acetate) 30% tumor reduction
M1 DMH-induced colon cancer (rats) Inhibits IL-6/STAT3 pathway 40% reduction in tumor burden
6,7-Dimethoxy-M1 derivative Huh-7 liver cancer cells (in vitro) Antiproliferative via apoptosis induction IC₅₀ = 12 µM
Cis-2a (Benzo[d][1,3]dioxol-5-yl derivative) Synthetic Precursor to antitumor indoloquinolines N/A

Key Findings:

  • Synthetic derivatives with bulky substituents (e.g., benzo-dioxolyl groups) show promise as intermediates for complex antitumor agents but require further functional validation .

Table 3: Catalytic Performance of Coordination Compounds

Coordination Compound Metal Ion Reaction Catalyzed Enantiomeric Excess (ee) Reference
M1-Co³⁺ complex Co³⁺ Henry reaction (4-nitrobenzaldehyde + nitromethane) 61.7% (R)
M1-Fe³⁺ complex Fe³⁺ Michael addition (ethyl 2-oxocyclohexanecarboxylate + but-3-en-2-one) 7.2% (S)
Bis-pyridine Co³⁺ complex Co³⁺ Nitroaldol reaction ≤12.3%

Key Insights:

  • M1’s Co³⁺ complex outperforms Fe³⁺ and other derivatives in asymmetric catalysis, though its efficacy remains moderate compared to non-isoquinoline catalysts .
  • Steric hindrance from substituents (e.g., 2-nitrobenzaldehyde) drastically reduces enantioselectivity, underscoring the need for structural optimization .

Biological Activity

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS No. 63586-82-3) is a compound of significant interest in medicinal chemistry due to its structural similarity to bioactive isoquinoline derivatives. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : 191.18 g/mol
  • IUPAC Name : 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand. Its structure allows it to interact with various biological targets, including:

  • Angiotensin Converting Enzyme (ACE) : Studies indicate that derivatives of this compound can inhibit ACE, which is crucial in regulating blood pressure. For instance, a derivative exhibited an IC50 value of 5.1×108M5.1\times 10^{-8}\,M for ACE inhibition .

Antihypertensive Effects

Research has demonstrated that certain derivatives of this compound effectively lower blood pressure by inhibiting ACE activity. This mechanism is significant for developing antihypertensive drugs.

Neuroprotective Properties

Compounds related to this structure have shown promise in neuroprotection. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Antimicrobial Activity

Some studies have suggested that tetrahydroisoquinoline derivatives possess antimicrobial properties. They may inhibit bacterial growth by interfering with bacterial enzyme systems.

Table 1: Summary of Biological Activities

Activity Description Reference
ACE InhibitionInhibits angiotensin converting enzyme; potential for hypertension treatment.
NeuroprotectionProtects against neurodegeneration; modulates neurotransmitter levels.
Antimicrobial EffectsExhibits antimicrobial activity against various pathogens.

Case Study: ACE Inhibition

A study involving the synthesis of various derivatives showed that the compound's ability to inhibit ACE correlates with its structural features. The most potent derivative was found to have an IC50 value significantly lower than that of traditional ACE inhibitors, indicating its potential as a lead compound for drug development targeting hypertension .

Case Study: Neuroprotective Effects

In vitro assays demonstrated that certain derivatives enhanced chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests a possible application in treating cystic fibrosis by improving ion transport across cell membranes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound and its derivatives typically involves:

  • Cyclocondensation reactions : For example, reacting homophthalic anhydride with ketimines to form spiroheterocyclic derivatives, though yields may vary depending on substituents .
  • Triphosgene-mediated methods : A practical route for synthesizing methyl esters of the compound, offering scalability and efficiency .
    Key factors affecting purity include solvent choice, temperature control, and post-synthesis purification (e.g., recrystallization or chromatography). Impurities often arise from incomplete cyclization or stereochemical byproducts .

Q. Which analytical techniques are critical for confirming the structure of 1-oxo-1,2,3,4-tetrahydro-isoquinoline derivatives?

  • X-ray crystallography : Resolves spirocyclic and stereochemical configurations, as demonstrated in spiro[isoquinoline-3,4'-piperidine] derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing regioisomers and verifying substituent positions .
  • DFT calculations : Validate experimental data by predicting molecular geometries and electronic properties .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Stereochemical variations (e.g., trans- vs. cis-isomers) significantly alter binding affinities. For example:

  • Diastereoselective synthesis : The Castagnoli-Cushman reaction produces trans-configured derivatives (e.g., 2-benzyl-3-aryl-substituted compounds), which show distinct interactions with biological targets due to spatial arrangement .
  • Chiral resolution : Enantiomers like (1S,4R)-4-amino derivatives exhibit enhanced bioactivity in cancer models compared to racemic mixtures .

Q. What preclinical evidence supports the antiproliferative effects of 1-oxo-1,2,3,4-tetrahydro-isoquinoline derivatives in cancer models?

  • Hepatocellular carcinoma (HCC) : 6,7-Dimethoxy derivatives restore metabolic homeostasis (e.g., fatty acid regulation, energy metabolism) in rat serum, as shown via ¹H-NMR metabolomics .
  • Colon cancer : These compounds suppress IL-6 signaling, reducing tumor proliferation and inflammation in vivo .
    Mechanistic studies employ transcriptomic profiling and kinase inhibition assays to identify molecular targets .

Q. How can computational methods optimize the design of 1-oxo-1,2,3,4-tetrahydro-isoquinoline-based therapeutics?

  • Docking simulations : Predict binding modes with enzymes like EGFR or tubulin, guiding structural modifications for enhanced affinity .
  • DFT/ab initio studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of spiroheterocyclic derivatives .

Q. What are the challenges in reconciling contradictory data on the compound’s efficacy across different biological assays?

  • Metabolomic variability : Discrepancies in HCC models may arise from species-specific metabolic responses or dosing regimens .
  • Synthetic impurities : Trace stereochemical byproducts (e.g., from non-selective cyclization) can skew bioactivity results, necessitating rigorous HPLC-MS validation .

Q. Methodological Recommendations

  • Synthesis : Prioritize triphosgene-mediated routes for scalability, but optimize chiral auxiliaries to enhance stereochemical purity .
  • Characterization : Combine X-ray crystallography with dynamic NMR to resolve disordered structures (e.g., furan ring disorder in spiro derivatives) .
  • Biological Testing : Use orthogonal assays (e.g., metabolomics + transcriptomics) to validate mechanisms and address interspecies variability .

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSGIZSINDRUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406607
Record name 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63586-82-3
Record name 1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.